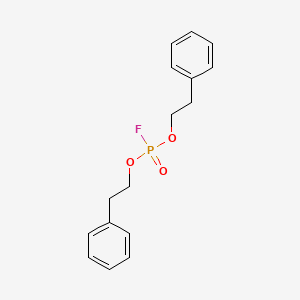
2-(Fluoro(2-phenylethoxy)phosphoryl)oxyethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Fluoro(2-phenylethoxy)phosphoryl)oxyethylbenzene is a chemical compound with the molecular formula C16H16FO3P. It is characterized by the presence of a fluorine atom, a phenylethoxy group, and a phosphoryl group attached to an ethylbenzene backbone. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Fluoro(2-phenylethoxy)phosphoryl)oxyethylbenzene typically involves the reaction of 2-phenylethanol with phosphoryl chloride (POCl3) in the presence of a base such as triethylamine. The resulting intermediate is then reacted with fluorine gas or a fluorinating agent like diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. The reaction conditions usually require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-(Fluoro(2-phenylethoxy)phosphoryl)oxyethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the phenylethoxy group, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorylated carboxylic acids, while reduction can produce phosphine derivatives.
科学的研究の応用
2-(Fluoro(2-phenylethoxy)phosphoryl)oxyethylbenzene has several scientific research applications, including:
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(Fluoro(2-phenylethoxy)phosphoryl)oxyethylbenzene involves its interaction with molecular targets through its fluorine and phosphoryl groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or biochemical research.
類似化合物との比較
Similar Compounds
- 2-(Chloro(2-phenylethoxy)phosphoryl)oxyethylbenzene
- 2-(Bromo(2-phenylethoxy)phosphoryl)oxyethylbenzene
- 2-(Iodo(2-phenylethoxy)phosphoryl)oxyethylbenzene
Uniqueness
2-(Fluoro(2-phenylethoxy)phosphoryl)oxyethylbenzene is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties compared to its chloro, bromo, and iodo analogs. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to participate in hydrogen bonding, making it valuable in various applications.
特性
CAS番号 |
85473-45-6 |
|---|---|
分子式 |
C16H18FO3P |
分子量 |
308.28 g/mol |
IUPAC名 |
2-[fluoro(2-phenylethoxy)phosphoryl]oxyethylbenzene |
InChI |
InChI=1S/C16H18FO3P/c17-21(18,19-13-11-15-7-3-1-4-8-15)20-14-12-16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChIキー |
JWFQIEJPDRHZAB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCOP(=O)(OCCC2=CC=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


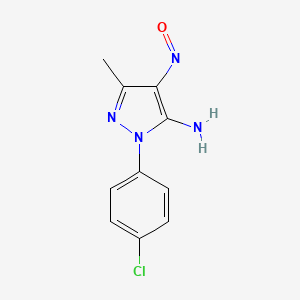
![3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine](/img/structure/B14414178.png)

![1-Propyl-4-[(4-propylcyclohexyl)methoxy]cyclohexane](/img/structure/B14414199.png)
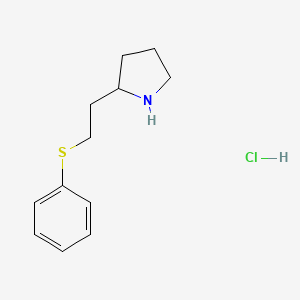
![3-[2-(1-Ethoxyethoxy)ethoxy]prop-1-yne](/img/structure/B14414215.png)
![Methyl 1-[3,3-di(benzenesulfonyl)butyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B14414221.png)
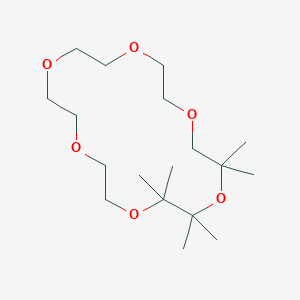
![2-{2-[(Dodecan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14414232.png)

![Ethyl 6-(benzenesulfonyl)-8-propyl-7-azabicyclo[2.2.2]oct-2-ene-7-carboxylate](/img/structure/B14414234.png)
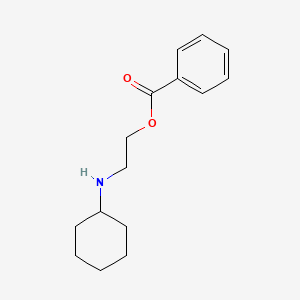
![Phosphonic acid, [2-phenyl-1-[(phenylmethyl)amino]ethyl]-, diethyl ester](/img/structure/B14414241.png)
![N'-[4-[2-(N-methylanilino)ethoxy]phenyl]-N-phenylbenzenecarboximidamide](/img/structure/B14414249.png)
